molecular formula C5H11BF3K B1451125 N-Pentyltrifluoroborate potassium salt CAS No. 446065-12-9

N-Pentyltrifluoroborate potassium salt

Cat. No.: B1451125
CAS No.: 446065-12-9
M. Wt: 178.05 g/mol
InChI Key: HTXMOWLWJFBKNN-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of carbon-carbon (C-C) bonds. N-Pentyltrifluoroborate potassium salt serves as a reagent in a vast array of C-C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Result of Action

The result of this compound’s action is the formation of new C-C bonds in organic molecules . This enables the synthesis of complex organic molecules with desired properties.

Action Environment

The action of this compound is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions . It’s also moisture- and air-stable, which can influence its action, efficacy, and stability .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Pentyltrifluoroborate potassium salt can change over time. The compound is stable under specific conditions, such as being stored in a dark place, under an inert atmosphere, and at temperatures below -20°C . Over time, degradation of the compound may occur, potentially affecting its efficacy in biochemical reactions . Long-term studies in vitro and in vivo have shown that this compound can have lasting effects on cellular function, particularly in terms of protein glycosylation and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glycosylation patterns without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including respiratory irritation and skin and eye irritation . These threshold effects highlight the importance of careful dosage control in experimental settings .

Comparison with Similar Compounds

N-Pentyltrifluoroborate potassium salt is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:

These compounds share similar properties but differ in their specific applications and reactivity profiles .

Properties

IUPAC Name

potassium;trifluoro(pentyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMOWLWJFBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872054-60-9
Record name Potassium n-pentyltrifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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